Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
Description
Properties
IUPAC Name |
benzyl 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-13-6-5-9-15(10-13)17-19-18(24-20-17)23-12-16(21)22-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVXNILRBQWCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate typically involves the reaction of benzyl halides with thiadiazole derivatives. One common method includes the nucleophilic substitution reaction where benzyl chloride reacts with 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or m-tolyl groups, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzyl or m-tolyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use in developing new pharmaceuticals to combat resistant strains of bacteria and fungi.
Medicine: In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various applications, including the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and antifungal effects. The benzyl and m-tolyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Substituent Position: Meta vs. Para Isomers
The position of the methyl group on the phenyl ring significantly affects biological activity. For example:
- N-Benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-46-4) has a para-methylphenyl group.
- Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate () replaces the methyl group with a methoxy group at the para position. Electron-donating groups like methoxy can enhance resonance stabilization but may decrease metabolic stability compared to methyl groups.
Cationic Derivatives and Actoprotective Activity
Replacing the benzyl group with cationic moieties has been explored in triazole-thiol analogs:
- Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Compound Ia) : Exhibits 6.32% higher actoprotective activity than riboxin, a reference drug. The potassium cation enhances solubility and bioavailability compared to sodium or morpholine analogs, which show reduced efficacy .
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate: Demonstrates higher intermolecular interaction energy with target enzymes than reference compounds, suggesting superior binding affinity despite lower actoprotective activity than potassium analogs .
Functional Group Modifications
- Thioacetate vs. Thioacetamide : Replacing the benzyl ester (thioacetate) in the target compound with a thioacetamide group (e.g., N-benzyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide) introduces hydrogen-bonding capability, which may improve target enzyme interactions but reduce lipophilicity .
- Thiophene vs. Phenyl Substitutions : Thiophene-containing analogs (e.g., 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole derivatives) exhibit enhanced actoprotective activity compared to purely phenyl-substituted compounds, likely due to improved electronic delocalization .
Biological Activity
Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, synthesis, and biological properties, particularly focusing on its antimicrobial, anticancer, and antifungal effects.
Chemical Structure and Synthesis
This compound features a thiadiazole ring that is crucial for its biological activity. The compound consists of:
- A benzyl group
- An m-tolyl substituent on the thiadiazole ring
- An acetate functional group
The synthesis typically involves a nucleophilic substitution reaction where benzyl halides react with thiadiazole derivatives under basic conditions. Commonly used bases include sodium hydroxide or potassium carbonate in organic solvents such as dichloromethane, heated under reflux to ensure complete conversion.
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of key enzymes or proteins essential for microbial survival .
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies show that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study evaluating the compound's effects on human cancer cell lines (MCF-7 for breast cancer and HCT116 for colon cancer), it was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The compound demonstrated an IC50 value of approximately 25 µM against MCF-7 cells .
Table 2: Anticancer Activity Data
Antifungal Activity
The antifungal properties of this compound have been noted as well. It has shown effectiveness against common fungal pathogens, making it a candidate for developing new antifungal agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiadiazole ring enhances the compound's ability to penetrate cell membranes and interact with enzymes involved in critical metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
